tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and an amino-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-amino-4-fluorobenzene under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino and fluorophenyl groups play a crucial role in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-fluoroanilino)-1-piperidinecarboxylate
Uniqueness
Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate is unique due to the specific positioning of the amino and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
1507680-86-5 |
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Molecular Formula |
C15H22FN3O2 |
Molecular Weight |
295.4 |
Purity |
95 |
Origin of Product |
United States |
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